

physicochemical properties and stability of alpha-Methylene-gamma-butyrolactone

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An In-depth Technical Guide on the Physicochemical Properties and Stability of α -Methylene- γ -butyrolactone

Introduction

α -Methylene- γ -butyrolactone, also known as Tulipalin A, is a naturally occurring compound found in plants of the Liliaceae family, such as tulips.^{[1][2]} It belongs to the class of gamma-butyrolactones and is characterized by an exocyclic double bond adjacent to the carbonyl group of the lactone ring. This structural feature, the α,β -unsaturated carbonyl system, makes it a reactive Michael acceptor, which is the basis for much of its biological activity and reactivity.^{[3][4]} This technical guide provides a comprehensive overview of the physicochemical properties, stability, and experimental protocols related to α -methylene- γ -butyrolactone for researchers, scientists, and drug development professionals.

Physicochemical Properties

The key physicochemical properties of α -Methylene- γ -butyrolactone are summarized in the table below. This data has been compiled from various chemical suppliers and databases.

Property	Value	Citations
Molecular Formula	C ₅ H ₆ O ₂	[1][5][6][7]
Molecular Weight	98.10 g/mol	[1][5][6][8]
Appearance	Clear colorless to light yellow or slightly pink liquid	[1][4][7]
Melting Point	< 25 °C	[1][4]
Boiling Point	86-88 °C at 12 mmHg	[1][4][9]
Density	1.119 g/mL at 25 °C	[1][4][9]
Refractive Index	n ₂₀ /D 1.472	[1][4][9]
Flash Point	37 °C (98.6 °F) - closed cup	[9][10]
Water Solubility	Soluble	[1][4][9]
Purity/Assay	Typically >95%	[5]
Synonyms	Tulipalin A, 3-Methylenedihydro-2(3H)-furanone, Tulipane	[2][5][8][11]

Stability and Reactivity

Chemical Stability: α-Methylene-γ-butyrolactone is stable under normal temperatures and pressures.[5] However, it is sensitive to air, moisture, and light.[5] It is often supplied with a stabilizer, such as 2,6-di-tert-butyl-p-cresol, to prevent polymerization and degradation.[9] The compound is a flammable liquid and vapor.[5][6]

Reactivity: The reactivity of α-methylene-γ-butyrolactone is dominated by the electrophilic nature of the exocyclic double bond, which is conjugated to the carbonyl group.

- **Michael Addition:** It is a potent Michael acceptor, readily reacting with nucleophiles.[3][4] This is the primary mechanism for its biological activity, including its role as a skin sensitizer. It reacts with nucleophilic residues of proteins, such as cysteine and lysine, leading to the

formation of covalent adducts.[3] This reactivity is a key factor in allergic contact dermatitis associated with this compound.[3]

- **Photoreactivity:** The compound is highly photoreactive. In the presence of UV irradiation, it can undergo a [2+2] cycloaddition reaction with thymine or thymidine.[3] This photoreactivity is thought to be a potential explanation for the progression of allergic contact dermatitis to chronic actinic dermatitis in some individuals.[3]
- **Polymerization:** Due to its reactive exocyclic double bond, α -methylene- γ -butyrolactone can be used as a monomer to synthesize biopolymers.[1] It can undergo both vinyl-addition polymerization and, under specific catalytic conditions, ring-opening polymerization to produce unsaturated polyesters.[12]

Storage and Handling: For optimal stability, α -methylene- γ -butyrolactone should be stored in a dry, cool, and well-ventilated place.[5][6] The recommended storage temperature is 2-8 °C.[1][5][9] To prevent degradation from air and moisture, it should be kept in a tightly closed container, preferably under an inert gas like argon or nitrogen.[5][6][13] It should also be protected from light.[5]

Decomposition: Upon combustion or at high temperatures, it may decompose to generate poisonous fumes, including carbon monoxide and carbon dioxide.[5][6]

Experimental Protocols

Synthesis Methods

Several methods for the synthesis of α -methylene- γ -butyrolactone have been reported:

- **Martin et al. Method:** This is a two-step process. The first step involves the carboxylation of γ -butyrolactone using methyl methoxymagnesium carbonate (Stiles' reagent) to produce the corresponding acid. The second step involves treating the acid with a mixture of aqueous formaldehyde and diethylamine, followed by treatment with sodium acetate in acetic acid.[14]
- **McMurry Method:** In this synthesis, a solution of γ -butyrolactone and diethyl oxalate is added to a solution of sodium ethoxide in ethanol. The resulting α -oxalyl sodium salt is then acidified. This intermediate is dissolved in tetrahydrofuran (THF) and treated with lithium

hydride, followed by bubbling formaldehyde gas through the solution to yield α -methylene- γ -butyrolactone.[14]

- Vapor-Phase Catalytic Reaction: A gaseous mixture of γ -butyrolactone, formaldehyde, water, nitrogen, and oxygen is passed through a reactor containing a catalyst (e.g., silica alumina pretreated with potassium hydroxide) at high temperatures (e.g., 330°C) to produce α -methylene- γ -butyrolactone.[14][15]

Purification Methods

- Distillation: The compound can be purified by vacuum distillation. A reported condition is distillation at 65 °C under a pressure of 0.5 torr.[14]
- Melt Crystallization: This technique involves cooling the α -methylene- γ -butyrolactone below its melting point (around -35 °C) to form a solid. Liquid impurities are then drained away from the pure, solid compound. The temperature is subsequently raised to melt the purified α -methylene- γ -butyrolactone for recovery.[14]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): A GC-MS method has been developed for the quantification of γ -butyrolactone in biological matrices, using α -methylene- γ -butyrolactone as an internal standard. The general principles can be adapted for the analysis of α -methylene- γ -butyrolactone itself.

- Sample Preparation: A simple liquid-liquid extraction is performed, for example, with methylene chloride or chloroform, without the need for derivatization.[16][17] The organic extract is then dried over an anhydrous salt like sodium sulfate.[17]
- Instrumentation: An Agilent 6890N gas chromatograph coupled with an Agilent 5973N mass selective detector can be used.[16]
- GC Conditions:
 - Column: A capillary column such as an HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness) is suitable.[16]
 - Inlet Temperature: 250 °C.[16]

- Oven Program: An initial temperature of 60 °C held for one minute, followed by a temperature ramp of 15 °C/min up to 300 °C.[16]
- MS Conditions: The mass spectrometer is operated in Selective Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions. For α -methylene- γ -butyrolactone, the ion at m/z 68 is a key fragment.[16]

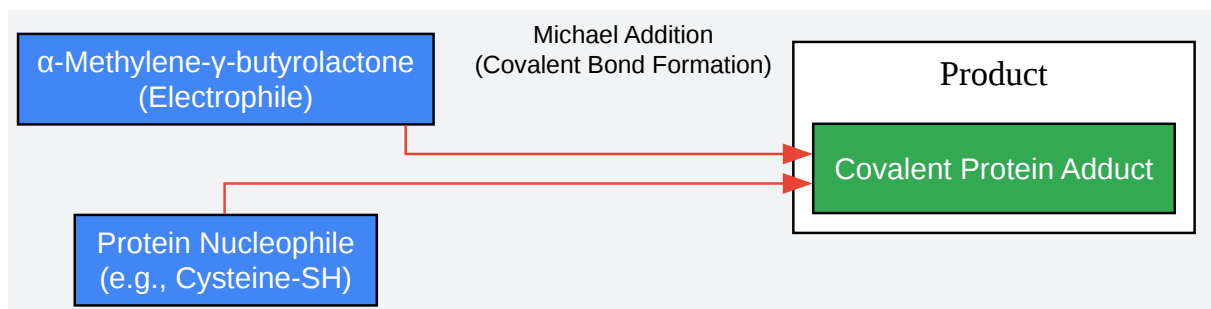
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of α -methylene- γ -butyrolactone can be confirmed using NMR.

- ^1H NMR (500 MHz, CDCl_3): δ 2.9 (m, 2H), 4.3 (t, $J=5.2$, 2H), 5.6 (t, $J=2.5$, 1H), 6.2 (t, $J=3.2$, 1H).[14]
- ^{13}C NMR (125 MHz, CDCl_3): δ 171.49, 134.40, 122.98, 66.06, 28.16.[14]

Signaling Pathways and Biological Interactions

The α -methylene- γ -butyrolactone moiety is found in many natural products and is responsible for a range of biological activities, primarily due to its ability to act as a Michael acceptor.

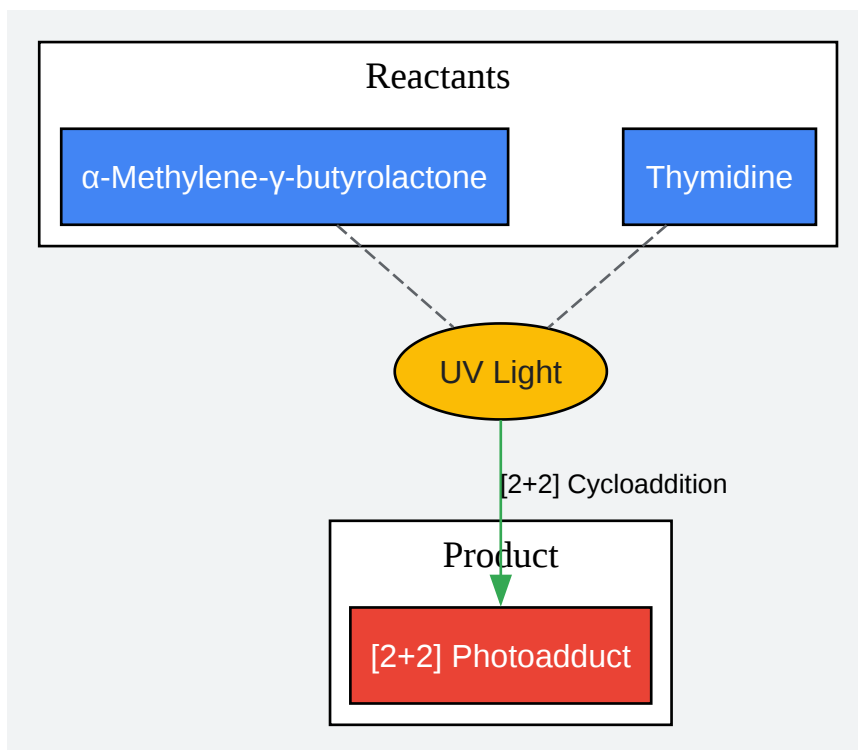
Interaction with Proteins: The electrophilic α,β -unsaturated lactone system reacts with nucleophilic side chains of amino acids in proteins, particularly the thiol group of cysteine and the ϵ -amino group of lysine. This covalent modification of proteins can disrupt their function and trigger immunological responses, such as allergic contact dermatitis.[3]



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Caption: Michael addition reaction of α -Methylene- γ -butyrolactone with a protein nucleophile.

Interaction with DNA (Photoreactivity): α -Methylene- γ -butyrolactone is photoreactive and can undergo [2+2] cycloaddition with pyrimidine bases in DNA, such as thymine, upon exposure to UV light. This leads to the formation of DNA photoadducts, which can be a source of cytotoxicity and may contribute to certain skin pathologies.[3]

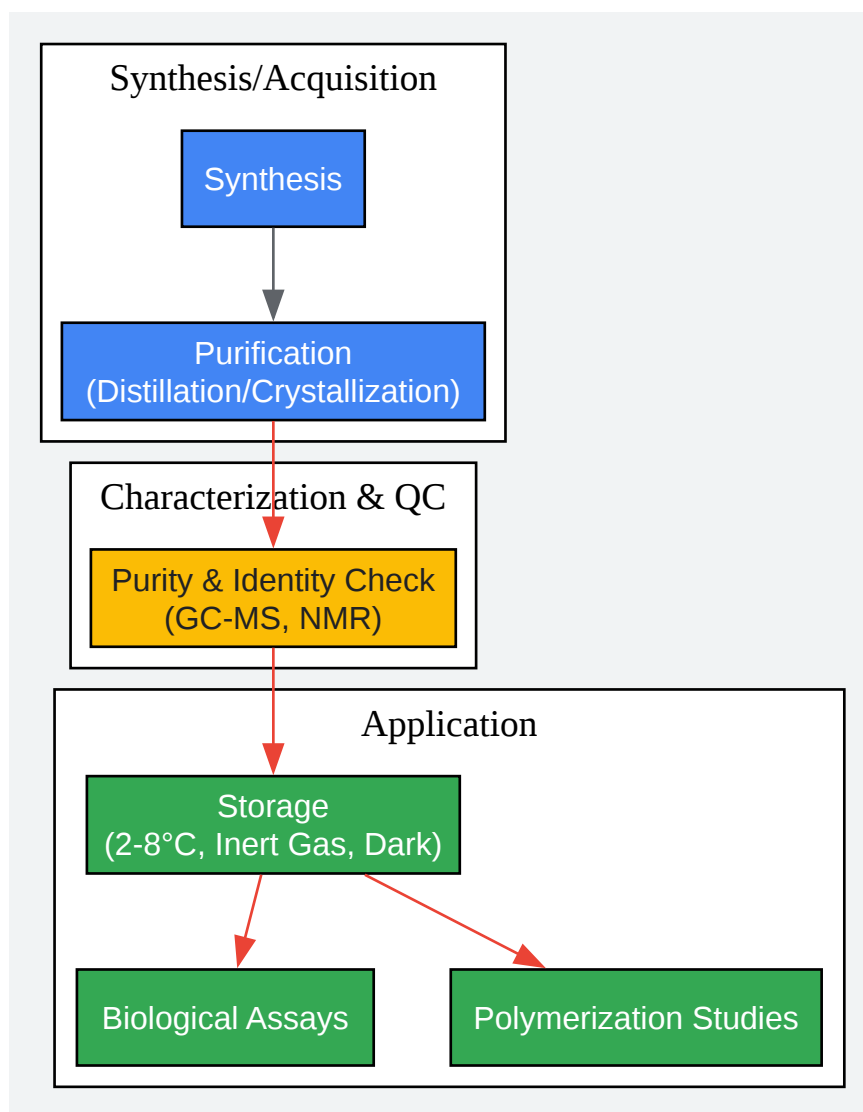


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Caption: [2+2] Photocycloaddition of α -Methylene- γ -butyrolactone with thymidine.

Experimental Workflow

A typical experimental workflow for working with α -methylene- γ -butyrolactone, from obtaining the compound to its analysis and use in biological assays, is outlined below.



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Caption: General experimental workflow for α -Methylene- γ -butyrolactone.

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